N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C24H21ClN4O5 and its molecular weight is 480.91. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis for Anticancer Applications
Pyrimidine derivatives have been explored for their potential as anticancer agents. In one study, different aryloxy groups were attached to the pyrimidine ring, leading to compounds with appreciable cancer cell growth inhibition across several cancer cell lines, indicating their potential for further development as anticancer agents (Al-Sanea et al., 2020).
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Activities
Another research avenue involves the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. This demonstrates the versatility of pyrimidine derivatives in drug design for various therapeutic areas (Abu‐Hashem et al., 2020).
Exploration of Antifolate Inhibitors for Dihydrofolate Reductases
Pyrimidine derivatives are also investigated for their role as antifolate inhibitors of dihydrofolate reductases, indicating their importance in chemotherapy, particularly in targeting rapidly dividing cells, such as cancer cells. Research in this area focuses on the synthesis of classical and nonclassical antifolate inhibitors showing potential anticancer activity (Gangjee et al., 1995).
Development of Antimicrobial Agents
The synthesis of pyrimidine derivatives for antimicrobial applications is another significant area of research. These compounds have shown promising results against various bacterial and fungal pathogens, indicating their potential as novel antimicrobial agents (Hossan et al., 2012).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-33-17-8-5-15(6-9-17)13-29-23(31)18-4-3-11-26-22(18)28(24(29)32)14-21(30)27-19-12-16(25)7-10-20(19)34-2/h3-12H,13-14H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDALELOYSGUUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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